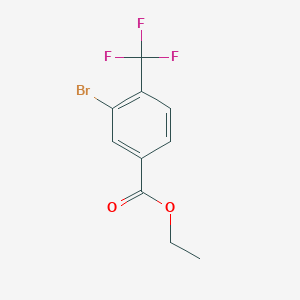

Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSHWYNATMAQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673256 | |

| Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-97-6 | |

| Record name | Ethyl 3-bromo-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-bromo-4-(trifluoromethyl)benzoate chemical properties

An In-depth Technical Guide to Ethyl 3-bromo-4-(trifluoromethyl)benzoate

This guide provides an in-depth analysis of this compound, a key trifluoromethylated building block essential for advanced synthesis in the pharmaceutical and materials science sectors. We will explore its core chemical properties, reactivity, and synthetic utility, offering field-proven insights into its application. The unique substitution pattern of this molecule—featuring an activating ester, a versatile bromine handle for cross-coupling, and an electron-withdrawing trifluoromethyl group—makes it a compound of significant interest for researchers and drug development professionals. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

Core Physicochemical Properties

This compound is a substituted aromatic ester whose properties are defined by the interplay of its three functional groups. The trifluoromethyl group dramatically increases the molecule's lipophilicity, which can improve membrane permeability—a critical factor for drug absorption and distribution.[1] The bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the ethyl ester provides a site for further chemical modification.

Table 1: Physicochemical and Spectroscopic Data Summary

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1214386-97-6 | [3][4] |

| Molecular Formula | C₁₀H₈BrF₃O₂ | [3][4] |

| Molecular Weight | 297.07 g/mol | [3][4] |

| Predicted Boiling Point | 278.8 ± 40.0 °C | [4] |

| Predicted Density | 1.535 ± 0.06 g/cm³ | [4] |

| SMILES | CCOC(=O)C1=CC(Br)=C(C=C1)C(F)(F)F | [3] |

| ¹H NMR (Predicted) | Aromatic: δ 7.5-8.5 ppm (m, 3H); Ethyl: δ 4.4 (q, 2H), δ 1.4 (t, 3H) | [5][6] |

| ¹³C NMR (Predicted) | Carbonyl: ~165 ppm; Aromatic: 120-135 ppm; Ethyl: ~61, ~14 ppm | [5][7] |

| Mass Spec (EI) | M+ peak shows characteristic bromine isotope pattern (m/z 296/298) | N/A |

| IR Spectroscopy (Predicted) | ~1720 cm⁻¹ (C=O stretch), 1100-1350 cm⁻¹ (C-F stretches), ~600 cm⁻¹ (C-Br) | N/A |

Synthesis and Purification

The most direct and common synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-4-(trifluoromethyl)benzoic acid.[8][9] This acid-catalyzed reaction with ethanol is a robust and scalable method.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (5-10 eq) to act as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq).

-

Heating: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rsc.org [rsc.org]

- 6. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - 3-bromo-4-(trifluoromethyl)benzoic acid (C8H4BrF3O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to Ethyl 3-bromo-4-(trifluoromethyl)benzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. Among the plethora of fluorinated building blocks, Ethyl 3-bromo-4-(trifluoromethyl)benzoate, identified by its CAS number 1214386-97-6 , has emerged as a particularly valuable intermediate. Its trifluoromethyl group and bromine atom offer orthogonal synthetic handles for the construction of complex molecular architectures, making it a sought-after component in the synthesis of novel pharmaceuticals.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery, presented from the perspective of a Senior Application Scientist.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its effective utilization in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1214386-97-6 | Commercially available |

| Molecular Formula | C₁₀H₈BrF₃O₂ | Calculated |

| Molecular Weight | 297.07 g/mol | Calculated |

| Appearance | White to off-white solid | Typical appearance |

| Boiling Point | ~279 °C (Predicted) | Predicted value |

| Density | ~1.54 g/cm³ (Predicted) | Predicted value |

Spectroscopic Data Interpretation

While specific experimental spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃-). The aromatic region should display a complex multiplet pattern for the three protons on the benzene ring, likely between 7.5 and 8.5 ppm. The proton ortho to the bromine will likely be the most downfield-shifted aromatic proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be distinguished by the carbonyl carbon of the ester at approximately 165 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The aromatic carbons will resonate in the 120-135 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The ethyl group carbons will be observed at around 62 ppm (-CH₂-) and 14 ppm (-CH₃-).[1][2][3]

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹. Strong C-F stretching bands for the trifluoromethyl group are expected between 1100 and 1350 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid precursor, 3-bromo-4-(trifluoromethyl)benzoic acid.

Diagram of the Synthesis Workflow

Caption: A schematic overview of the two-stage synthesis process.

Experimental Protocol: Fischer Esterification

This protocol is a robust, self-validating method adapted from standard Fischer esterification procedures for substituted benzoic acids.[4][5][6][7]

Materials and Reagents:

-

3-Bromo-4-(trifluoromethyl)benzoic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 equivalent) in a large excess of anhydrous ethanol (10-20 equivalents). The ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture. The addition should be done slowly to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle or an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).

-

Reaction Quench and Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a separatory funnel containing cold water or ice.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Applications in Drug Development: A Versatile Synthetic Intermediate

The true value of this compound lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions.[8][9][10][11][12]

Diagram of Synthetic Utility

Caption: Key synthetic transformations enabled by the functional groups of the title compound.

While direct citation of this compound in the synthesis of a marketed drug is not readily found in publicly available literature, its structural motifs are prevalent in numerous patented and investigational compounds. For instance, related 3-bromo-4-(trifluoromethyl)aniline derivatives are key intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The title compound serves as a direct precursor to a wide array of amides, which are common functionalities in drug molecules, through amidation of the ester group.

The strategic placement of the bromo and trifluoromethyl groups makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening. The bromine atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions to introduce diverse substituents, allowing for the systematic exploration of the chemical space around a core scaffold.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its trifluoromethyl group provides a means to enhance the metabolic stability and potency of drug candidates, while the bromo substituent offers a versatile handle for a wide range of synthetic transformations. A solid understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery and development of new and effective therapeutics.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

Spectroscopic data for Ethyl 3-bromo-4-(trifluoromethyl)benzoate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the orthogonal reactivity of its constituent groups: the ethyl ester, a versatile handle for derivatization; the bromine atom, a prime site for metal-catalyzed cross-coupling reactions; and the trifluoromethyl group, a substituent known to enhance metabolic stability and lipophilicity in drug candidates.

The precise arrangement of these substituents dictates the molecule's reactivity and its subsequent performance in complex synthetic pathways. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities but are foundational to successful research and development. This guide provides a comprehensive analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. We will delve into the theoretical basis for the expected spectral features, grounded in the electronic interplay of the substituents, and provide field-proven protocols for data acquisition.

Molecular Structure and Electronic Landscape

To interpret the spectroscopic data, one must first understand the molecule's electronic architecture. The benzene ring is substituted with three distinct groups:

-

-COOEt (Ethyl Ester): An electron-withdrawing group via resonance and induction, which deactivates the ring and acts as a meta-director.

-

-Br (Bromo): An electron-withdrawing group via induction but a weak electron-donating group through resonance. It is an ortho, para-director, though its deactivating inductive effect is dominant.

-

-CF₃ (Trifluoromethyl): A powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It is a strong deactivator and a meta-director.

The confluence of these effects creates a distinct electronic environment for each atom, which is the key to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals for the aromatic protons and the protons of the ethyl ester group. The analysis relies on understanding chemical shifts, spin-spin coupling, and integration.

-

Aromatic Region (δ 7.5-8.5 ppm): The three protons on the aromatic ring are chemically distinct and will appear as a complex multiplet system.

-

H-6: This proton is ortho to the bromine atom and meta to the ester group. It is expected to be a doublet, split by H-2. Due to the proximity of the strongly electron-withdrawing CF₃ group, it will be significantly downfield.

-

H-5: This proton is ortho to the CF₃ group and meta to the bromine. It will be a doublet of doublets, split by H-2 and H-6.

-

H-2: This proton is ortho to the ester group and meta to both the bromine and CF₃ groups. It will appear as a doublet, split by H-6.

-

-

Ethyl Group Region (δ 1.4-4.5 ppm):

-

-OCH₂- (Quartet): The methylene protons are adjacent to the ester oxygen, which deshields them. They are split by the three methyl protons into a quartet.

-

-CH₃ (Triplet): The terminal methyl protons are split by the two methylene protons into a triplet.

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 10 unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): Typically found in the δ 160-170 ppm region.

-

Aromatic Carbons: These will appear between δ 120-140 ppm. The carbons directly attached to electronegative groups (C-1, C-3, C-4) will have their chemical shifts significantly influenced. The C-CF₃ carbon will show coupling to the fluorine atoms (¹J-CF).

-

Ethyl Group Carbons: The -OCH₂- carbon will be in the δ 60-65 ppm range, while the -CH₃ carbon will be upfield, around δ 14-15 ppm.

Predicted ¹⁹F NMR Spectrum

A proton-decoupled ¹⁹F NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. A single, sharp singlet is expected, as there are no other fluorine atoms in the molecule with which to couple.

Data Summary: Predicted NMR Assignments

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

| -CH₃ | ~1.4 ppm (t, J ≈ 7.1 Hz, 3H) | ~14 ppm | Standard ethyl group triplet. |

| -OCH₂- | ~4.4 ppm (q, J ≈ 7.1 Hz, 2H) | ~62 ppm | Methylene protons deshielded by the adjacent oxygen. |

| C-5 | ~7.8 ppm (d, J ≈ 8.2 Hz, 1H) | ~127 ppm (q) | Quartet splitting may be observed due to coupling with the CF₃ group. |

| C-6 | ~8.1 ppm (dd, J ≈ 8.2, 1.8 Hz, 1H) | ~131 ppm | Doublet of doublets due to coupling with H-2 and H-5. |

| C-2 | ~8.4 ppm (d, J ≈ 1.8 Hz, 1H) | ~135 ppm | Small doublet due to meta-coupling with H-6. |

| C-1 | - | ~130 ppm | Quaternary carbon attached to the ester. |

| C-3 | - | ~124 ppm | Quaternary carbon attached to Bromine. |

| C-4 | - | ~133 ppm (q, ¹JCF ≈ 275 Hz) | Quaternary carbon attached to CF₃, shows large C-F coupling. |

| -CF₃ | - | ~122 ppm (q, ¹JCF ≈ 275 Hz) | Signal will be a quartet due to one-bond coupling to the carbon. |

| C=O | - | ~164 ppm | Typical chemical shift for an aromatic ester carbonyl. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum: Acquire the spectrum with a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.

-

¹³C Spectrum: Acquire a proton-decoupled spectrum using a standard pulse-acquire sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time (1-2 hours) may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is ideal for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

-

C=O Stretch (Ester): Aromatic esters typically show a strong, sharp absorption band between 1715-1730 cm⁻¹.[1][2][3][4] The presence of electron-withdrawing groups on the ring can slightly increase this frequency.

-

C-O Stretches (Ester): Esters exhibit two characteristic C-O stretching vibrations. For an aromatic ester, these are typically strong bands found around 1250-1310 cm⁻¹ (asymmetric C-C-O stretch) and 1100-1130 cm⁻¹ (symmetric O-C-C stretch).[1]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

-

C-H Stretches: Aromatic C-H stretches appear as weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

-

C-F Stretches: The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, often overlapping with the C-O stretches.

-

C-Br Stretch: The C-Br stretch is expected to appear as a weak to medium band in the fingerprint region, typically between 500-650 cm⁻¹.

Data Summary: Predicted IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong, Sharp | C=O Stretch (Aromatic Ester) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Ring Stretches |

| ~1320 | Strong | Asymmetric C-C-O Stretch / C-F Stretch |

| ~1130 | Strong | Symmetric O-C-C Stretch / C-F Stretch |

| ~600 | Medium | C-Br Stretch |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add at least 16 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₈BrF₃O₂. The key feature of the molecular ion peak will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units.

-

M⁺ for C₁₀H₈⁷⁹BrF₃O₂: m/z ≈ 295.97

-

M⁺ for C₁₀H₈⁸¹BrF₃O₂: m/z ≈ 297.97

-

-

Key Fragmentation Pathways: Electron Ionization (EI) is expected to induce characteristic fragmentation.

-

Loss of Ethoxy Radical (•OCH₂CH₃): This is a very common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. This would result in a prominent peak at M - 45 .[5]

-

Loss of Ethylene (C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene, resulting in a peak at M - 28 .

-

Loss of Bromine (•Br): Cleavage of the C-Br bond would result in a peak at M - 79/81 .

-

Data Summary: Predicted MS Peaks

| m/z (relative to ⁷⁹Br) | Proposed Fragment | Notes |

| 296 / 298 | [C₁₀H₈BrF₃O₂]⁺ (Molecular Ion) | Characteristic M / M+2 pattern for bromine. |

| 251 / 253 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical to form an acylium ion. A likely base peak.[5] |

| 268 / 270 | [M - C₂H₄]⁺ | Result of a McLafferty rearrangement. |

| 217 | [M - Br]⁺ | Loss of the bromine radical. |

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C with a split ratio (e.g., 50:1) to avoid overloading the column.

-

Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at 10-20°C/min to a final temperature of 280°C.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: Set to ~230°C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion and major fragment ions.

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they form a self-validating system.

Caption: Workflow for integrated spectroscopic analysis.

The process is iterative: a proposed structure is used to predict spectra, and the experimental data are then compared against these predictions. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework. IR spectroscopy confirms the presence of the ester and trifluoromethyl functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of bromine), cementing the structural assignment.

References

Ethyl 3-bromo-4-(trifluoromethyl)benzoate safety and handling

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Introduction: Understanding the Compound and its Risks

This compound (CAS No. 1214386-97-6) is a halogenated and fluorinated aromatic ester. Its molecular structure makes it a valuable and versatile building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules. Compounds of this class are sought after for their unique electronic and lipophilic properties, which can be crucial in designing active pharmaceutical ingredients (APIs) and specialized polymers.

However, the same chemical features that make this compound useful also necessitate a rigorous and informed approach to its handling. The presence of a bromine atom and a trifluoromethyl group on the benzene ring can influence its reactivity and toxicological profile. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from closely related structural analogs.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1214386-97-6 | |

| Molecular Formula | C₁₀H₈BrF₃O₂ | |

| Molecular Weight | 297.07 g/mol | |

| Predicted Boiling Point | 278.8 ± 40.0 °C | |

| Predicted Density | 1.535 ± 0.06 g/cm³ | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust risk assessment can be constructed by examining the known hazards of its structural isomers and related compounds. The consistent toxicological profile across these analogs suggests that this compound should be handled as, at minimum, an irritant to the skin, eyes, and respiratory system.

GHS Classification and Precautionary Statements

The following Global Harmonized System (GHS) classifications are derived from safety data sheets of closely related isomers like Ethyl 3-bromo-5-(trifluoromethyl)benzoate and Ethyl 4-bromo-2-(trifluoromethyl)benzoate. It is imperative to handle the target compound with the assumption that it presents similar hazards.

Table 2: Anticipated GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Prevention | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P312 | Call a POISON CENTER or doctor if you feel unwell. | ||

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | ||

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile Explained

-

Skin and Eye Irritation: Aromatic esters, particularly those with electron-withdrawing groups like bromine and trifluoromethyl, can act as irritants upon direct contact with skin and mucous membranes. Prolonged contact may lead to dermatitis. The risk of serious eye irritation is significant, as the compound can cause pain, redness, and potential damage to the cornea if not promptly removed.

-

Respiratory Irritation: If the compound is handled as a fine powder or if its vapors are inhaled, it can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath. The causality lies in the compound's ability to interact with moisture in the mucous membranes of the lungs, potentially causing localized inflammation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes the most effective measures for risk reduction. This approach is critical when handling potentially hazardous compounds like this compound.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

The Primacy of Engineering Controls

Before any personal protective equipment is considered, engineering controls must be in place.

-

Chemical Fume Hood: All handling of this compound must occur within a certified chemical fume hood. This is non-negotiable. The fume hood isolates the researcher from inhaling dust or vapors and contains any potential spills. The sash should always be kept at the lowest possible height to maximize face velocity and protection.

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Safety Equipment: An emergency eyewash station and safety shower must be located in immediate proximity to the handling area.

Personal Protective Equipment (PPE) Protocol

PPE is the final line of defense and must be used in conjunction with engineering controls.

-

Hand Protection: Double-gloving is mandatory. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) protects against direct contamination and physical hazards. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye and Face Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, such as during solution transfer or spill cleanup, a full-face shield must be worn over the goggles.

-

Body Protection: A flame-retardant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by emergency response personnel.

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, pre-defined SOP minimizes the risk of exposure and ensures procedural consistency.

Storage and Transport

-

Receiving: Upon receipt, inspect the container for damage or leaks.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and strong acids. The storage location should be a locked cabinet or area accessible only to authorized personnel.

-

Internal Transport: When moving the compound within the laboratory, place the primary container inside a secondary, shatter-proof container to prevent spills in case of an accident.

Experimental Protocol: Weighing and Preparing a Solution

This protocol provides a self-validating workflow for a common laboratory task, illustrating the integration of safety measures.

-

Preparation and Pre-Checks (Self-Validation):

-

Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Assemble all necessary materials (spatula, weigh boat, beaker, solvent, magnetic stir bar, wash bottle) inside the fume hood to minimize traffic in and out.

-

Don all required PPE as described in Section 3.2 (double gloves, goggles, lab coat).

-

Place a waste bag or beaker inside the fume hood for immediate disposal of contaminated items (e.g., weigh boats).

-

-

Procedure: Weighing and Dissolution:

-

Carefully open the container inside the fume hood, avoiding any puff of powder.

-

Use a clean spatula to transfer the desired amount of this compound to a weigh boat on a tared balance. Perform this action slowly to prevent generating airborne dust.

-

Once the desired mass is obtained, carefully transfer the solid into the designated beaker.

-

Place the contaminated weigh boat and any cleaning wipes directly into the designated waste container within the hood.

-

Slowly add the desired solvent to the beaker, keeping the container opening away from your breathing zone.

-

Add the stir bar and place the beaker on a stir plate within the hood to facilitate dissolution.

-

-

Post-Procedure and Decontamination:

-

Securely close the primary container of the chemical.

-

Wipe down the spatula and any surfaces within the fume hood that may have been contaminated using a suitable solvent and dispose of the wipes in the hazardous waste container.

-

Once the experiment is complete, remove PPE by first taking off outer gloves, followed by the lab coat, goggles, and finally the inner gloves.

-

Wash hands thoroughly with soap and water.

-

Emergency Response Procedures

Immediate and correct action during an emergency is critical to mitigating harm.

First Aid Measures

Table 3: Emergency First Aid Protocol

| Exposure Route | Immediate Action |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious and alert, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately. |

Spill Management Workflow

The response to a spill depends on its size and location.

A-to-Z Synthesis of Ethyl 3-bromo-4-(trifluoromethyl)benzoate: A Guide for Drug Development Professionals

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 3-bromo-4-(trifluoromethyl)benzoate

This compound is a key building block in contemporary medicinal chemistry and agrochemical research. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the bromine atom and ethyl ester provide versatile handles for further molecular elaboration through cross-coupling and hydrolysis/amidation reactions, respectively. This guide provides an in-depth, field-proven methodology for the synthesis of this valuable intermediate, emphasizing the rationale behind the chosen starting material and reaction conditions to ensure reproducibility and scalability.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Selection

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic pathway. The molecule can be dissected into two primary transformations: the esterification of a carboxylic acid and the bromination of an aromatic ring.

Caption: Retrosynthetic pathway for this compound.

This analysis logically points to 4-(trifluoromethyl)benzoic acid as the ideal starting material. This compound is commercially available from numerous suppliers, making it a cost-effective and readily accessible precursor.[1][2][3] Its chemical structure already contains the critical trifluoromethyl group and the benzoic acid moiety, simplifying the synthesis to two high-yielding steps.

The Synthetic Pathway: From Acid to Final Product

The synthesis is executed in two sequential steps: (1) Fischer esterification of the starting material, followed by (2) regioselective electrophilic aromatic bromination.

Caption: Overall synthetic workflow.

Step 1: Fischer Esterification of 4-(Trifluoromethyl)benzoic acid

The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester. The Fischer esterification is a classic, reliable, and scalable acid-catalyzed reaction.

Mechanism and Rationale:

-

Catalyst: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the benzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.

-

Reagent/Solvent: Ethanol serves as both the nucleophile and the solvent. Using it in large excess helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Conditions: The reaction is typically performed under reflux to increase the reaction rate. The water produced as a byproduct must be removed to prevent the reverse reaction (ester hydrolysis).

Step 2: Regioselective Bromination of Ethyl 4-(trifluoromethyl)benzoate

The second step is an electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.

Mechanism and Rationale:

-

Directing Effects: The regioselectivity of this reaction is governed by the directing effects of the substituents already on the ring. The trifluoromethyl group (-CF₃) is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. The ethyl ester group (-COOEt) is also a deactivating, meta-directing group.

-

Outcome: The bromine atom is directed to the position meta to both the -CF₃ and -COOEt groups. Since the -CF₃ group is at position 4 and the ester is at position 1, the bromine will add to the 3-position, yielding the desired product.

-

Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is often a safer and more convenient alternative for laboratory-scale synthesis.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-(Trifluoromethyl)benzoic acid can cause skin and eye irritation.[4] Bromine is highly corrosive and toxic. Sulfuric acid is extremely corrosive.

Protocol 1: Synthesis of Ethyl 4-(trifluoromethyl)benzoate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)benzoic acid (19.0 g, 100 mmol).

-

Reagents: Add absolute ethanol (100 mL).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the crude Ethyl 4-(trifluoromethyl)benzoate from the previous step.

-

Solvent/Catalyst: Add concentrated sulfuric acid (30 mL) and heat the mixture to 50-60°C.

-

Bromination: Slowly add molecular bromine (5.6 mL, 110 mmol) dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 70°C.

-

Reaction: Stir the reaction mixture at 60°C for 2-3 hours, or until TLC indicates the consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL), a 10% sodium bisulfite solution (to quench excess bromine), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a solid or oil.

Data Summary and Characterization

The following table summarizes the key parameters for this synthetic route.

| Parameter | Step 1: Esterification | Step 2: Bromination |

| Starting Material | 4-(Trifluoromethyl)benzoic acid | Ethyl 4-(trifluoromethyl)benzoate |

| Key Reagents | Ethanol, H₂SO₄ | Bromine, H₂SO₄ |

| Typical Yield | >95% | 80-90% |

| Product Purity | >95% (crude) | >98% (after chromatography) |

| Product CAS No. | N/A | 1214386-97-6[5] |

| Product MW | 218.16 g/mol | 297.07 g/mol [5] |

Expected Characterization Data for this compound:

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be consistent with the protons of the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and the aromatic protons (three distinct signals in the aromatic region, typically between 7.5 and 8.5 ppm).

-

¹⁹F NMR (CDCl₃): A singlet corresponding to the -CF₃ group.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom.

Conclusion

The synthesis of this compound from 4-(trifluoromethyl)benzoic acid is a robust and efficient two-step process. This guide has detailed a reliable protocol, grounded in fundamental principles of organic chemistry, to provide researchers and drug development professionals with a clear pathway to obtaining this crucial synthetic intermediate. The choice of a readily available starting material and the use of well-established reactions make this synthesis amenable to both laboratory and pilot-plant scales.

References

- 1. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)benzoic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Reactivity of the bromine in Ethyl 3-bromo-4-(trifluoromethyl)benzoate

An In-depth Technical Guide to the Reactivity of the Bromine in Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Abstract

This compound is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its synthetic utility is primarily dictated by the reactivity of the C(sp²)–Br bond, which is strategically influenced by the electronic properties of the adjacent trifluoromethyl and ethyl ester substituents. This guide provides an in-depth exploration of the chemical behavior of this bromine atom, focusing on its participation in a variety of high-value transformations. We will dissect the underlying principles governing its reactivity, present field-proven experimental protocols for its functionalization, and offer insights into the causal relationships between reaction conditions and outcomes, thereby equipping researchers with the knowledge to effectively leverage this versatile reagent.

Introduction: A Molecule Defined by Electronic Dichotomy

At the heart of this compound's reactivity lies a carefully orchestrated interplay of electronic effects. The benzene ring is substituted with three key functional groups, each exerting a distinct influence:

-

The Bromine Atom: A versatile leaving group, the C-Br bond is the primary site of reactivity, susceptible to cleavage and replacement through various catalytic and nucleophilic pathways.

-

The Trifluoromethyl (-CF₃) Group: Positioned para to the bromine, this group is one of the most powerful electron-withdrawing moieties in organic chemistry.[1] It deactivates the aromatic ring towards electrophilic attack but, crucially, enhances its electrophilicity. This activation is paramount for facilitating both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1][2] The -CF₃ group exerts its influence primarily through a strong negative inductive effect (-I).[1]

-

The Ethyl Ester (-COOEt) Group: Located meta to the bromine, this group is also electron-withdrawing, though less potent than the -CF₃ group. It contributes to the overall electron-deficient nature of the aromatic ring.

This electronic landscape makes the carbon atom bonded to the bromine highly susceptible to attack in oxidative addition steps of catalytic cycles and direct attack by strong nucleophiles.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization

The most prevalent and powerful application of this compound involves its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These transformations form the bedrock of modern C-C, C-N, and C-S bond formation.

The general catalytic cycle for these reactions provides a unifying mechanistic framework.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents, is a cornerstone of synthetic chemistry due to its operational simplicity and exceptional functional group tolerance. The electron-deficient nature of this compound makes it an excellent substrate for this transformation.

Causality in Protocol Design:

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd(PPh₃)₄ and a phosphine ligand is standard. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior as they accelerate the rate-limiting reductive elimination step.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

-

Solvent Addition: Add a degassed 3:1 mixture of toluene and water.

-

Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The synthesis of aryl amines via Buchwald-Hartwig amination has revolutionized drug discovery.[3][4] This reaction couples aryl halides with primary or secondary amines. The strong C-Br bond and electron-poor ring of the substrate make it an ideal candidate.

Causality in Protocol Design:

-

Ligand Choice: This is the most critical parameter. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art.[5] They promote the formation of the catalytically active monoligated Pd(0) species and facilitate the challenging C-N reductive elimination.[3]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[6]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and catalyst deactivation.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

-

Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 eq.), RuPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Outside the glovebox, add this compound (1.0 eq.) and anhydrous toluene under an argon atmosphere.

-

Nucleophile Addition: Add morpholine (1.2 eq.) via syringe.

-

Reaction Execution: Seal the vial and heat the mixture to 100 °C for 16 hours.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting aryl halides with terminal alkynes.[7] This reaction is unique in its use of a dual-catalyst system, employing both palladium and copper(I).

Causality in Protocol Design:

-

Palladium Catalyst: As with other cross-couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and stable precatalyst.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the palladium complex much more readily than the alkyne itself.

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual role: it acts as the solvent and neutralizes the HBr generated during the reaction.

Protocol 3: Sonogashira Coupling with Phenylacetylene

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous triethylamine, followed by phenylacetylene (1.1 eq.) via syringe.

-

Reaction Execution: Stir the mixture at 60 °C for 8 hours.

-

Work-up: Cool the reaction, dilute with diethyl ether, and wash with a saturated aqueous solution of NH₄Cl to remove copper salts.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed reactions for this substrate, the principles of Nucleophilic Aromatic Substitution (SNAr) are highly relevant due to the molecule's electronic structure. SNAr proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9]

Caption: The addition-elimination mechanism of SNAr.

For SNAr to be efficient, two conditions must be met:

-

The ring must be highly electron-deficient, which is satisfied by the presence of the -CF₃ and -COOEt groups.

-

The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex via resonance.

In this compound, the powerful -CF₃ group is para to the bromine, providing excellent stabilization. This makes SNAr a viable, albeit potentially challenging, transformation, typically requiring strong nucleophiles (e.g., NaOMe, NaSMe) and elevated temperatures or polar aprotic solvents (e.g., DMSO, DMF).

Formation of Organometallic Reagents

The C-Br bond can also be converted into a nucleophilic center through the formation of organometallic reagents. However, the presence of the electrophilic ester group presents a significant challenge.

Grignard Reagent Formation

Direct reaction with magnesium metal to form a Grignard reagent (R-MgBr) is complicated by the fact that the newly formed Grignard reagent can react with the ester of another molecule.[10][11]

Mitigation Strategy: This reaction can sometimes be achieved by using highly activated magnesium (Rieke magnesium) and performing the reaction at very low temperatures (e.g., -78 °C).[12] At this temperature, the rate of Grignard formation can be faster than its subsequent reaction with the ester. The reagent must then be used in situ immediately after its formation.

Protocol 4: Low-Temperature Grignard Formation (In Situ)

-

Magnesium Activation: In a flame-dried, three-neck flask under argon, add magnesium turnings and a crystal of iodine. Gently warm until the iodine vapor is visible, then cool.

-

Reaction Setup: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF.

-

Substrate Addition: Slowly add a solution of this compound in THF dropwise to the stirred magnesium suspension. The reaction is typically complete within 30-60 minutes.

-

In Situ Quenching: The resulting Grignard reagent is not isolated. An electrophile (e.g., an aldehyde, ketone) is added directly to the cold solution to perform the desired subsequent reaction.

Data Summary: Comparative Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed, highlighting the versatility of the C-Br bond in this compound.

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O | 80-110 |

| Buchwald-Hartwig | Pd₂(dba)₃/RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 100-120 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | Et₃N, THF | 25-80 |

| SNAr | None | NaOMe, K₂CO₃ | DMSO, DMF | 100-150 |

| Grignard Formation | None (Mg metal) | None | THF | -78 |

Conclusion

This compound is a testament to the power of substituent effects in directing chemical reactivity. The bromine atom, activated by potent electron-withdrawing groups, serves as an exceptionally versatile handle for molecular elaboration. Its proficiency in a wide array of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for constructing complex molecular architectures. While other transformations like nucleophilic aromatic substitution and Grignard formation are mechanistically relevant, cross-coupling remains the dominant and most practical strategy for its functionalization. A thorough understanding of the principles outlined in this guide—particularly the causal relationships between ligand choice, base, and solvent—empowers researchers to unlock the full synthetic potential of this valuable building block.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. adichemistry.com [adichemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Synthetic Chemist's Compass: Ethyl 3-bromo-4-(trifluoromethyl)benzoate as a Cornerstone Building Block

Introduction: The Strategic Value of Fluorinated Aryl Scaffolds

In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, with its unique combination of high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Ethyl 3-bromo-4-(trifluoromethyl)benzoate has emerged as a preeminent building block for chemists seeking to leverage these benefits. Its structure is a masterclass in synthetic potential: an activated aromatic ring, a versatile bromine handle for cross-coupling, and a latent carboxylic acid in the form of an ethyl ester. This guide provides an in-depth exploration of this reagent, moving beyond simple reaction schemes to elucidate the underlying principles that govern its reactivity and empower its application in complex target synthesis.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1007328-86-7 | N/A |

| Molecular Formula | C₁₀H₈BrF₃O₂ | N/A |

| Molecular Weight | 297.07 g/mol | [1] |

| Boiling Point | 278.8 ± 40.0 °C (Predicted) | [1] |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

The synthesis of this building block is typically achieved via a two-step process starting from 3-Nitro-4-(trifluoromethyl)benzoic acid. The process involves reduction of the nitro group, followed by a Sandmeyer reaction to install the bromine, and concluding with a Fischer esterification.[2] This straightforward route ensures its accessibility for research and development.

Core Reactivity: A Hub for Molecular Diversification

The true power of this compound lies in the strategic orthogonality of its reactive sites. The C-Br bond is the primary locus for palladium-catalyzed cross-coupling reactions, while the ethyl ester provides a handle for subsequent amide bond formation or reduction after the core scaffold has been assembled. The electron-withdrawing nature of both the trifluoromethyl and the ethyl benzoate groups renders the C-Br bond electron-deficient, which significantly influences the kinetics and catalyst choice for cross-coupling reactions.[3]

Caption: Key reaction pathways for this compound.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is arguably the most utilized reaction for this substrate, enabling the formation of biaryl structures critical to many pharmaceutical agents.[4]

Mechanistic Insight & Causality: The oxidative addition of the electron-deficient C-Br bond to a Pd(0) center is a key step in the catalytic cycle.[3] For such substrates, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior. These ligands stabilize the Pd(0) species, facilitate the oxidative addition, and promote the final, often rate-limiting, reductive elimination step. The choice of base (e.g., K₂CO₃, K₃PO₄) is critical for the transmetalation step, where the boronic acid's organic group is transferred to the palladium center.[4]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%), or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

-

Solvent Addition: Add a degassed solvent system. A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is often effective.[5]

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C(aryl)-N bonds is fundamental in drug discovery, and the Buchwald-Hartwig amination provides a powerful tool for coupling this building block with a vast array of primary and secondary amines.[6][7]

Mechanistic Insight & Causality: Similar to the Suzuki coupling, the choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., Josiphos, Xantphos) are highly effective.[8] They create a sterically hindered palladium center that promotes the reductive elimination of the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[9] The electron-deficient nature of the aryl bromide substrate generally leads to faster rates of oxidative addition compared to electron-rich analogues.

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XantPhos, 3-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as monitored by LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction enables the direct coupling of terminal alkynes with the aryl bromide, creating rigid C(sp²)-C(sp) linkages that are valuable as linkers or pharmacophoric elements.[10]

Mechanistic Insight & Causality: The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper.[11] The palladium cycle mirrors other cross-couplings, beginning with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in a transmetalation step with the Pd(II)-aryl complex.[10] An amine base, such as triethylamine or diisopropylamine, is crucial as it serves both to deprotonate the terminal alkyne and as a solvent.[11] For electron-poor substrates like this compound, the reaction often proceeds efficiently under mild conditions.

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flask containing this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), add an anhydrous solvent like THF or DMF.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[11][12]

-

Base Addition: Add an amine base, such as diisopropylamine (2-3 equiv.).[11]

-

Reaction Execution: Stir the reaction at room temperature. The reaction can be gently heated (40-60 °C) if progress is slow. Monitor to completion by TLC.[12]

-

Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.[11]

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.[11]

Application in Pharmaceutical Synthesis: The Case of Regorafenib

The ultimate validation of a building block's utility is its application in the synthesis of high-value, complex molecules. A prominent example is the synthesis of Regorafenib , a multi-kinase inhibitor used in cancer therapy.[13] While various synthetic routes exist, many converge on a key fragment that can be derived from or directly involves a 3-bromo-4-(trifluoromethyl)phenyl moiety. The core of Regorafenib contains a central urea linkage connecting a substituted pyridine ring to a 4-chloro-3-(trifluoromethyl)phenyl group. The precursor to this latter piece, 4-chloro-3-(trifluoromethyl)aniline, is often synthesized via amination of a related bromo-precursor, highlighting the industrial relevance of the transformations discussed herein.[14] The strategic placement of the trifluoromethyl group in Regorafenib is critical for its binding affinity and overall efficacy.[13]

Conclusion

This compound is more than a mere reagent; it is a versatile platform for innovation. Its well-defined reactivity, governed by the electronic properties of its substituents, allows for predictable and high-yielding entry into Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By understanding the causality behind the selection of catalysts, ligands, and conditions, researchers can effectively harness its potential to construct the complex, highly functionalized molecules demanded by modern drug discovery and materials science. As the drive for molecular novelty continues, the strategic value of this cornerstone building block is assured.

References

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. research.rug.nl [research.rug.nl]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of Derivatives from Ethyl 3-bromo-4-(trifluoromethyl)benzoate

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical derivatization of Ethyl 3-bromo-4-(trifluoromethyl)benzoate (CAS 1214386-97-6).[1][2] This versatile building block is strategically functionalized with a bromine atom, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety, making it an ideal starting material for generating diverse molecular scaffolds. This document focuses on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are foundational methods for C-C and C-N bond formation, respectively. We will explore the mechanistic rationale behind these transformations, provide field-proven, step-by-step protocols, and discuss the critical parameters that ensure high-yield, reproducible syntheses.

Introduction: The Strategic Value of this compound

This compound is a key intermediate in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility stems from the orthogonal reactivity of its functional groups.

-

Aryl Bromide: The bromine atom serves as a prime handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

-

Trifluoromethyl (CF₃) Group: Positioned para to the bromine, the strongly electron-withdrawing CF₃ group significantly influences the electronic properties of the aromatic ring. This group is a bioisostere for other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Its presence activates the C-Br bond towards oxidative addition in palladium catalysis.

-

Ethyl Ester: This group provides a site for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or conversion to amides, expanding the synthetic possibilities.

This combination of features makes the title compound an exceptionally valuable scaffold for generating libraries of complex molecules for screening and lead optimization.

General Workflow for Derivatization

The derivatization of this compound typically follows a logical workflow centered on a core cross-coupling reaction, followed by optional modification of the ester group. This modular approach allows for the systematic exploration of chemical space.

Caption: General workflow for synthesizing derivatives.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Note

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[3] For this compound, this reaction is particularly effective for synthesizing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.

Mechanistic Considerations: The reaction proceeds via a palladium-based catalytic cycle. The electron-withdrawing trifluoromethyl group on the substrate facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. This is followed by transmetalation with the activated boronic acid (or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the organoboron species to form a more nucleophilic borate complex, facilitating transmetalation.[4]

Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions that serve as a robust starting point for optimization.

| Component | Example Reagent/Condition | Molar Ratio (vs. Aryl Bromide) | Purpose |

| Aryl Halide | This compound | 1.0 equiv. | Substrate |

| Boronic Acid | Aryl-B(OH)₂ or Aryl-B(pin) | 1.1 - 1.5 equiv. | Coupling Partner |

| Pd Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Catalyst Precursor |

| Ligand | SPhos, XPhos, cataCXium® PtB | 2 - 10 mol% | Stabilize Pd, promote cycle |